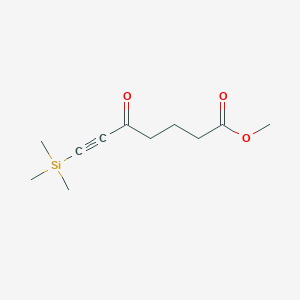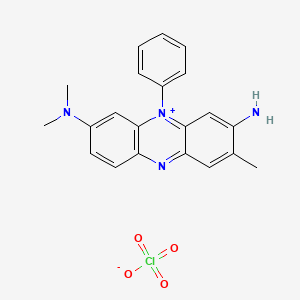![molecular formula C10H9N3 B13972459 1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile CAS No. 87388-73-6](/img/structure/B13972459.png)
1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile is a heterocyclic organic compound that features a bipyrrole structure with a methyl group and a carbonitrile group
準備方法
The synthesis of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile can be achieved through several methods. One common approach involves the condensation of pyrrole derivatives with nitriles under specific reaction conditions. For example, the Paal-Knorr pyrrole synthesis is a well-known method that can be adapted for this purpose. This method typically involves the reaction of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
科学的研究の応用
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents targeting specific diseases.
作用機序
The mechanism of action of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .
類似化合物との比較
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-1H-pyrrole: This compound shares the pyrrole ring structure but lacks the bipyrrole and carbonitrile groups, resulting in different chemical and biological properties.
N-Methylpyrrole: Similar to 1-Methyl-1H-pyrrole, this compound also lacks the bipyrrole structure but is used in various chemical syntheses.
Polyoxygenated bipyrrole alkaloids: These compounds contain multiple oxygen atoms and exhibit distinct biological activities, such as antibacterial and antifungal properties.
The uniqueness of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile lies in its bipyrrole structure combined with the carbonitrile group, which imparts specific chemical reactivity and potential biological activity.
特性
CAS番号 |
87388-73-6 |
|---|---|
分子式 |
C10H9N3 |
分子量 |
171.20 g/mol |
IUPAC名 |
4-(1-methylpyrrol-2-yl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-13-4-2-3-10(13)9-7-12-6-8(9)5-11/h2-4,6-7,12H,1H3 |
InChIキー |
VUNBWAJBMMRWGZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C2=CNC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


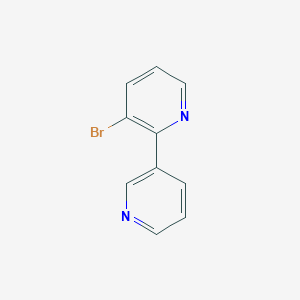
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
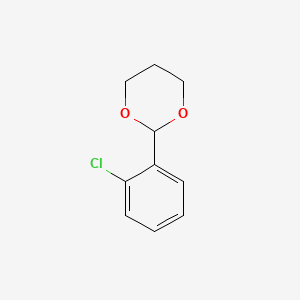
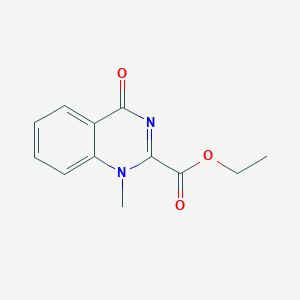
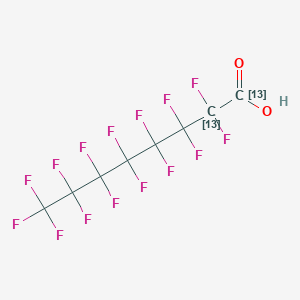

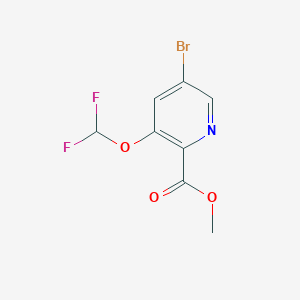
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

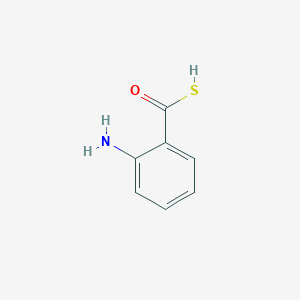
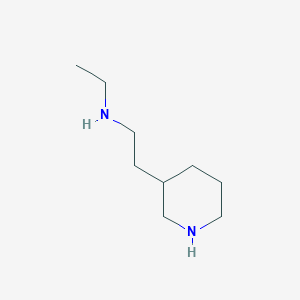
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
